molecular formula C156H260N56O46S6 B1151375 Maurocalcine

Maurocalcine

Cat. No. B1151375
M. Wt: 3858.8 Da
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Maurocalcine, a component of the venom of Scorpio maurus palmatus, was discovered by Michel De Waard, co-founder of Smartox. Maurocalcine folds according to an inhibitor cysteine knot. Such as Imperatoxin A, Maurocalcine acts as a high affinity agonist of the type-1 ryanodine receptor expressed in skeletal muscles with an affinity in the 10 nM range. Maurocalcine induces an increase in channel opening probability accompanied by sudden transitions to long lasting subconductance states. Maurocalcine has also been characterized as a cell penetrating peptide and its pharmacological activity can be observed upon extracellular perfusion.

Scientific Research Applications

Cell Penetrating and Drug Delivery Properties

Maurocalcine (MCa) has been identified as a potent vector for cell penetration, facilitating the delivery of various compounds into cells. This property is attributed to its positively charged nature, making it an innovative vector for introducing a range of cargo molecules into cells. Notably, certain maurocalcine analogs have been designed to retain this cell-penetrating ability while losing pharmacological activity, enhancing their suitability as drug carriers (Ram et al., 2008). Additionally, maurocalcine has been utilized to overcome drug resistance in cancer treatment, as demonstrated by its effectiveness in delivering doxorubicin to drug-resistant cancer cell lines (Aroui et al., 2009).

Understanding Ryanodine Receptor Function

Maurocalcine has played a crucial role in elucidating the function of the ryanodine receptor, particularly in skeletal muscles. Its ability to activate this receptor has helped in understanding the molecular basis of excitation-contraction coupling in skeletal muscles. This insight is valuable for studying calcium mobilization and muscle physiology (Fajloun et al., 2000).

Applications in Nanotechnology

Maurocalcine has also been explored in the context of nanotechnology. Its capacity to deliver quantum dots inside various cells, both in vitro and in vivo, highlights its potential for intracellular delivery of functionalized nanoparticles. This application could be significant in biomedical imaging and therapy (Ram et al., 2011).

Development of Pharmacologically Inert Analogs

Research has focused on developing maurocalcine analogs that are pharmacologically inert but retain efficient cell-penetrating properties. Such analogs, like d-maurocalcine, demonstrate preserved structure and lack of pharmacological action, making them excellent candidates for in vivo applications as vectors for drug delivery (Poillot et al., 2010).

Characterization of Molecular Determinants

Studies have also delved into the molecular determinants underpinning maurocalcine's pharmacological and cell-penetrating properties. Identifying key amino acid residues helps in designing cell-penetrating analogs devoid of pharmacological activity and cell toxicity. This understanding is crucial for enhancing the therapeutic potential of maurocalcine-derived peptides (Mabrouk et al., 2007).

In Vivo Properties and Biomedical Applications

The biodistribution, stability, and blood distribution of maurocalcine in mice have been studied to delineate its potential applications. These studies are essential for future clinical and biotechnological applications, considering its role as a vector for cell penetration of therapeutic compounds (Perret et al., 2015).

properties

Product Name

Maurocalcine

Molecular Formula

C156H260N56O46S6

Molecular Weight

3858.8 Da

Appearance

White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33

Origin of Product

United States

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